tert-butyl N-{3-[(methanesulfonyloxy)methyl]-3,4-dihydro-2H-1-benzopyran-3-yl}carbamate

Catalog No.
S3033981
CAS No.
2248297-93-8
M.F
C16H23NO6S
M. Wt
357.42
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl N-{3-[(methanesulfonyloxy)methyl]-3,4-d...

CAS Number

2248297-93-8

Product Name

tert-butyl N-{3-[(methanesulfonyloxy)methyl]-3,4-dihydro-2H-1-benzopyran-3-yl}carbamate

IUPAC Name

[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,4-dihydrochromen-3-yl]methyl methanesulfonate

Molecular Formula

C16H23NO6S

Molecular Weight

357.42

InChI

InChI=1S/C16H23NO6S/c1-15(2,3)23-14(18)17-16(11-22-24(4,19)20)9-12-7-5-6-8-13(12)21-10-16/h5-8H,9-11H2,1-4H3,(H,17,18)

InChI Key

RLTXLOSKWYXFDC-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1(CC2=CC=CC=C2OC1)COS(=O)(=O)C

solubility

not available

tert-butyl N-{3-[(methanesulfonyloxy)methyl]-3,4-dihydro-2H-1-benzopyran-3-yl}carbamate is a synthetic organic compound characterized by its unique molecular structure, which includes a tert-butyl group, a methanesulfonyloxy group, and a 3,4-dihydro-2H-1-benzopyran moiety. This compound has gained attention in various fields of research due to its potential applications in medicinal chemistry and materials science. Its molecular formula is C16H23NO6S, and it has a molecular weight of approximately 357.42 g/mol .

  • Substitution Reactions: The methanesulfonyloxy group can be replaced by other nucleophiles, making it a versatile intermediate in organic synthesis.
  • Oxidation and Reduction Reactions: The compound may undergo redox reactions under specific conditions, leading to the formation of different derivatives.
  • Decomposition Reactions: Under extreme conditions, the compound can decompose, yielding various smaller molecules.

Common reagents for these reactions include strong nucleophiles for substitution and oxidizing/reducing agents for redox processes. The specific outcome of these reactions depends on the reagents and conditions employed .

Research indicates that tert-butyl N-{3-[(methanesulfonyloxy)methyl]-3,4-dihydro-2H-1-benzopyran-3-yl}carbamate exhibits various biological activities. It has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer effects. The mechanism of action may involve interactions with specific molecular targets within biological pathways, although detailed studies are still required to fully elucidate these mechanisms .

The synthesis of this compound typically involves the following steps:

  • Starting Materials: tert-butyl carbamate is reacted with a cyclopentyl derivative containing a methanesulfonyloxy group.
  • Reaction Conditions: The reaction is conducted under controlled conditions (temperature, solvent) to optimize yield and purity.
  • Purification: Post-reaction purification techniques such as chromatography may be employed to isolate the final product.

Industrial methods may utilize automated reactors and continuous flow processes to enhance efficiency and reduce waste during production .

tert-butyl N-{3-[(methanesulfonyloxy)methyl]-3,4-dihydro-2H-1-benzopyran-3-yl}carbamate has several notable applications:

  • Medicinal Chemistry: As a potential precursor in drug development due to its biological activity.
  • Chemical Synthesis: Serves as a building block for more complex organic compounds.
  • Material Science: Its unique properties make it suitable for developing specialty chemicals and materials .

Interaction studies of this compound focus on its reactivity with various nucleophiles and electrophiles. These studies help in understanding the compound's behavior in different chemical environments and its potential applications in drug design. Additionally, investigations into its interaction with biological targets are crucial for assessing its therapeutic potential .

Several compounds share structural similarities with tert-butyl N-{3-[(methanesulfonyloxy)methyl]-3,4-dihydro-2H-1-benzopyran-3-yl}carbamate:

Compound NameMolecular FormulaSimilarity
tert-butyl N-{3-(methanesulfonyloxy)methyl}-3,4-dihydro-2H-chromen-3-yl}carbamateC16H23NO6SHigh
tert-butyl 3-(methylsulfonyl)oxy)-1-azetanecarboxylateC10H17NO3Moderate
tert-butyl (3-oxocyclopentyl)carbamateC10H17NO3Moderate
tert-butyl (4-methoxyphenyl)prop-2-enoyl]carbamateC15H19NO3Moderate

Uniqueness

The uniqueness of tert-butyl N-{3-[(methanesulfonyloxy)methyl]-3,4-dihydro-2H-1-benzopyran-3-yl}carbamate lies in its specific structural features, particularly the combination of the methanesulfonyloxy group with the benzopyran framework. This configuration enhances its reactivity profile and potential biological activity compared to similar compounds .

XLogP3

1.9

Dates

Last modified: 07-24-2023

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